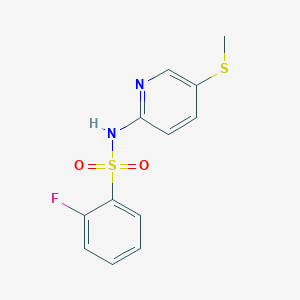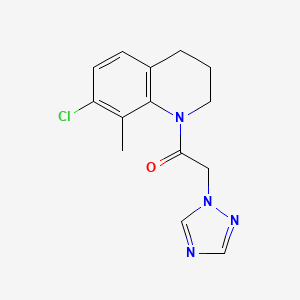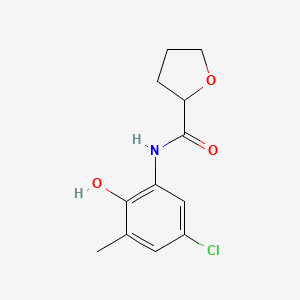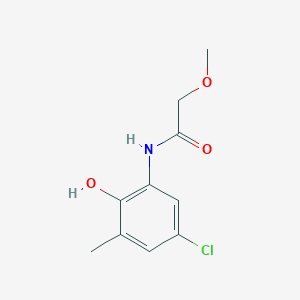
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which have been widely used in the pharmaceutical industry due to their diverse biological activities.
作用机制
The mechanism of action of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis.
实验室实验的优点和局限性
One advantage of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its potential as a selective HDAC inhibitor. HDAC inhibitors have been shown to have anticancer effects, but their clinical use is limited by their non-specificity and toxicity. This compound may offer a more targeted approach to HDAC inhibition. However, one limitation of this compound is its low yield in the synthesis process, which may limit its availability for research purposes.
未来方向
There are several future directions for the study of 2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide. One direction is the optimization of the synthesis method to increase the yield of this compound. Another direction is the investigation of the molecular targets and pathways involved in the anticancer effects of this compound. Further studies are also needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Additionally, this compound may have potential as a therapeutic agent for other diseases, such as inflammatory and autoimmune disorders, which are also associated with dysregulation of HDAC activity.
合成方法
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-fluoropyridine-5-thiol with 2-bromo-1-(4-methylsulfonylphenyl)ethanone. The resulting intermediate is then treated with sodium hydride and chlorosulfonic acid to obtain the final product, this compound. The yield of this synthesis method is approximately 50%.
科学研究应用
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been studied for its potential as an anticancer agent. A study conducted by Zhang et al. (2018) showed that this compound inhibited the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The researchers also found that this compound induced apoptosis, or programmed cell death, in these cancer cells. Another study by Li et al. (2019) demonstrated that this compound suppressed the migration and invasion of pancreatic cancer cells by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
属性
IUPAC Name |
2-fluoro-N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S2/c1-18-9-6-7-12(14-8-9)15-19(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYVEOPMDMWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)